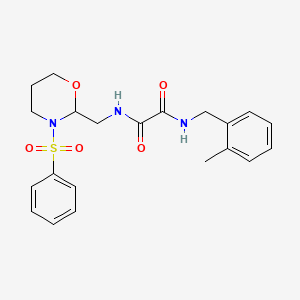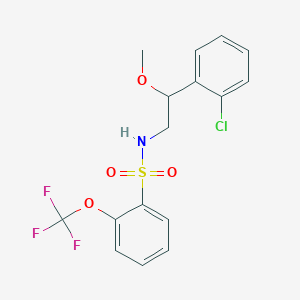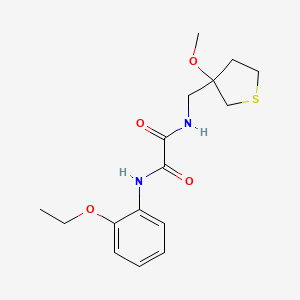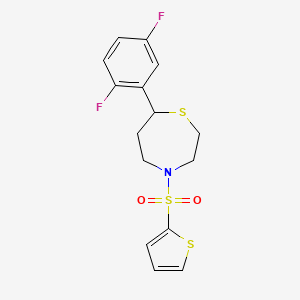
4-(4-Chlorophenyl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one, commonly referred to as 4-CPT-2-ONE, is a synthetic compound that has been studied for its potential therapeutic applications. It is a member of the thiophene family of compounds, which are aromatic compounds consisting of five carbon atoms connected in a ring formation. 4-CPT-2-ONE is a relatively new compound, having only been synthesized in the last few years.
Aplicaciones Científicas De Investigación
Thiophene Derivatives and Carcinogenicity Studies
Thiophene derivatives, such as 4-(4-Chlorophenyl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one, have been explored for their potential carcinogenicity. Studies have synthesized thiophene analogues of known carcinogens like benzidine and 4-aminobiphenyl, evaluating their carcinogenic potential in vitro through assays like the Salmonella reverse-mutation and cell-transformation assays. These studies suggest that while thiophene derivatives show potential carcinogenic activity in vitro, their actual carcinogenic potential in vivo remains uncertain. This highlights the need for careful evaluation of such compounds' safety before considering them for practical applications (Ashby et al., 1978).
Environmental Impact of Chlorophenols
The environmental impact of chlorophenols, which are structurally related to this compound, has been extensively reviewed. Chlorophenols exhibit moderate to high toxicity towards mammalian and aquatic life and possess varying degrees of persistence and bioaccumulation potential. These compounds have been identified as significant pollutants, primarily due to their use in pesticides and industrial chemicals, posing risks to aquatic ecosystems and requiring rigorous monitoring and management strategies (Krijgsheld & Gen, 1986).
Synthesis and Bioactivity of Thiophene-Substituted Compounds
Research has emphasized the significance of thiophene and furan derivatives in medicinal chemistry, showcasing their roles as key structural units in bioactive molecules. Specifically, studies have demonstrated the importance of furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents in the development of nucleobases, nucleosides, and their analogues with potent antiviral, antitumor, and antimycobacterial properties. This underscores the potential of thiophene derivatives, including this compound, in the design of new therapeutic agents (Ostrowski, 2022).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-4-thiophen-2-yl-2H-furan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO2S/c15-10-5-3-9(4-6-10)11-8-17-14(16)13(11)12-2-1-7-18-12/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJSREJYSFGHMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)C2=CC=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-fluorophenyl)sulfonyl-methylamino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide](/img/structure/B2567115.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2567116.png)
![2,5-dimethyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2567117.png)


![4-{[benzyl(methyl)amino]methyl}-N-methylpyridin-2-amine](/img/structure/B2567121.png)

![N-(3-chloro-4-methoxyphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2567124.png)


![N-[4-(Hydroxymethyl)thian-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2567129.png)
![N-butyl-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2567132.png)
![5-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2567133.png)
